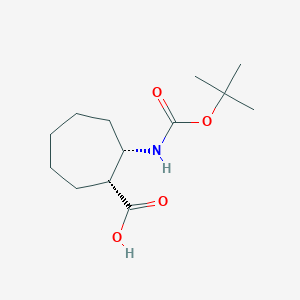

(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino group enhances its stability and makes it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid typically involves several steps, starting from commercially available starting materials. One common method involves the asymmetric synthesis of the cycloheptane ring, followed by the introduction of the amino and carboxylic acid functional groups. The Boc protecting group is then added to the amino group to enhance stability and facilitate further reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for use in pharmaceutical and chemical research.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming new amide or ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions involving the amino group.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and alcohols, which are valuable intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme-substrate interactions and protein engineering.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.

Wirkmechanismus

The mechanism of action of (1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The Boc protecting group enhances its stability, allowing it to participate in various biochemical pathways without premature degradation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R,2S)-2-aminocyclopentanecarboxylic acid: Another chiral amino acid derivative with a smaller ring structure.

(1S,2R,3S)-2-amino-3-methylcyclopentanecarboxylic acid: A similar compound with additional methyl substitution.

Uniqueness

(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable tool in the synthesis of complex molecules and in the study of stereochemical effects in biochemical processes.

Biologische Aktivität

(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid is a chiral amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cycloheptane structure and the presence of a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility in various biological assays.

The molecular formula of this compound is C13H23NO4, with a molecular weight of 255.33 g/mol. Its structure includes a cycloheptane ring with an amino group and a carboxylic acid functionality, which are critical for its biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of cellular uptake and transport mechanisms.

1. Cellular Uptake Studies

Studies have shown that this compound can significantly influence amino acid transport systems in various cell lines. For instance, competitive uptake inhibition experiments demonstrated that this compound effectively inhibits the uptake of certain radiolabeled amino acids in gliosarcoma and prostate carcinoma cell lines. The results are summarized in the following table:

| Cell Line | Inhibitor Concentration | % Uptake Inhibition |

|---|---|---|

| 9L Gliosarcoma | 100 µM | 83% |

| U87 ΔEGFR | 100 µM | 67% |

| DU145 Prostate | 100 µM | 94% |

These findings suggest that this compound may act as an effective inhibitor of system L and system ASC transporters, which are crucial for amino acid uptake in cancer cells .

2. Biodistribution Studies

In biodistribution studies conducted on normal rats, this compound demonstrated favorable pharmacokinetic properties. The compound exhibited consistent uptake patterns in brain tissues, indicating its potential to cross the blood-brain barrier effectively. The biodistribution data are outlined below:

| Time Post Injection (min) | Brain Uptake (%ID/g) | Kidney Uptake (%ID/g) |

|---|---|---|

| 10.4 | 0.45 ± 0.13 | 3.99 ± 0.16 |

| 35.6 | 0.54 ± 0.16 | - |

| 53.4 | 0.39 ± 0.03 | - |

The initial uptake in kidneys was notably higher than in brain tissues, suggesting renal clearance as a primary excretion pathway .

Case Studies

A notable case study involving this compound focused on its application as a PET imaging agent for detecting prostate tumors. Despite promising preclinical results showing increased tumor-to-background ratios in glioblastoma models, clinical trials revealed rapid accumulation in the bladder, which limited its diagnostic utility . This highlights the importance of further optimizing the compound's biodistribution profile for clinical applications.

Eigenschaften

IUPAC Name |

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-8-6-4-5-7-9(10)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQOFHUYZLCVGB-ZJUUUORDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCCC[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.